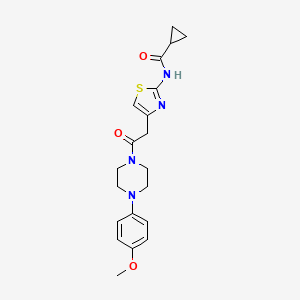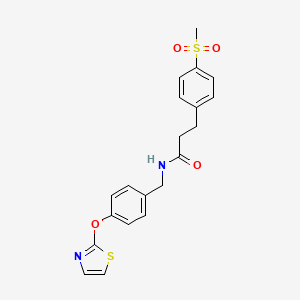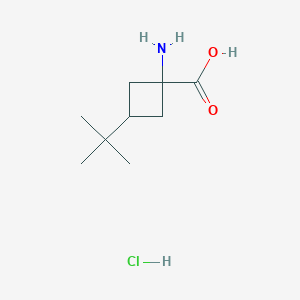![molecular formula C20H33N5O2 B2894427 8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione CAS No. 851940-96-0](/img/structure/B2894427.png)
8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione is a synthetic compound that belongs to the class of purinergic receptor antagonists. It is commonly referred to as the selective adenosine A2A receptor antagonist due to its ability to selectively block the adenosine A2A receptor. This compound has gained significant attention in recent years due to its potential therapeutic applications in various diseases.
Wirkmechanismus
The mechanism of action of 8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione is based on its ability to selectively block the adenosine A2A receptor. Adenosine A2A receptor is a G protein-coupled receptor that is widely expressed in the brain and other tissues. It plays a key role in regulating various physiological processes, including neurotransmitter release, inflammation, and cell growth. The selective adenosine A2A receptor antagonist blocks the adenosine A2A receptor, which leads to the inhibition of these physiological processes.
Biochemical and Physiological Effects:
The selective adenosine A2A receptor antagonist has been shown to have several biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which is important for the treatment of Parkinson's disease. It has also been shown to reduce inflammation, which is important for the treatment of various inflammatory diseases. Additionally, it has been shown to inhibit the growth of cancer cells, which is important for the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The selective adenosine A2A receptor antagonist has several advantages and limitations for lab experiments. One of the advantages is that it is a selective antagonist, which means that it only blocks the adenosine A2A receptor and not other receptors. This makes it easier to study the specific effects of blocking the adenosine A2A receptor. One of the limitations is that it is a synthetic compound, which means that it may have limited applicability in clinical settings.
Zukünftige Richtungen
There are several future directions for the study of 8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione. One future direction is to study its potential therapeutic applications in other diseases, such as Alzheimer's disease and multiple sclerosis. Another future direction is to study its potential side effects and toxicity in animal models. Additionally, further research is needed to optimize the synthesis process and develop more efficient methods of producing the compound.
Synthesemethoden
The synthesis of 8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione is a complex process that involves several steps. The synthesis starts with the reaction of 7-methylxanthine with pentylamine to produce 7-pentylxanthine. The 7-pentylxanthine is then reacted with 1,3-dimethyl-2-nitrobenzene to produce 1,3-dimethyl-7-pentylxanthine. The final step involves the reduction of the nitro group to an amino group using hydrogen gas and a palladium catalyst. The resulting compound is 8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione.
Wissenschaftliche Forschungsanwendungen
The selective adenosine A2A receptor antagonist has been extensively studied for its potential therapeutic applications in various diseases. Some of the diseases that have been studied include Parkinson's disease, Huntington's disease, and cancer. The compound has been shown to have neuroprotective effects in animal models of Parkinson's disease and Huntington's disease. It has also been shown to have anti-cancer properties by inhibiting the growth of cancer cells.
Eigenschaften
IUPAC Name |
8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N5O2/c1-5-7-9-13-25-16(14-24-12-10-8-11-15(24)6-2)21-18-17(25)19(26)23(4)20(27)22(18)3/h15H,5-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVFXEPSEJYQLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCCCC3CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2894346.png)
![octahydro-2H-pyrano[3,2-c]pyridine](/img/structure/B2894347.png)

![3-[Methyl(prop-2-en-1-yl)sulfamoyl]benzoic acid](/img/structure/B2894352.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B2894355.png)
![methyl 2-[(1R)-1-{[(benzyloxy)carbonyl]amino}ethyl]-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2894359.png)
![(3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2894360.png)

![(E)-4-(Dimethylamino)-N-[1-(2-phenoxyacetyl)pyrrolidin-3-yl]but-2-enamide](/img/structure/B2894363.png)

![4-methoxy-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)benzenesulfonamide](/img/structure/B2894366.png)
